molecular formula C18H21BN2O4 B12282934 Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate

Cat. No.: B12282934
M. Wt: 340.2 g/mol
InChI Key: WCRNCRQUQIGICK-UHFFFAOYSA-N
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Description

Table 1: Comparative Molecular Formulas of Boronate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Source
Methyl 3-(5-(pinacol boronate)pyrimidin-2-yl)benzoate C₁₈H₂₁BN₂O₄ 340.2
Pyrimidine-5-boronic acid pinacol ester C₁₀H₁₅BN₂O₂ 206.05
2-Cyclopropylpyrimidine-5-boronic acid pinacol ester C₁₃H₁₉BN₂O₂ 246.12

The higher molecular weight of methyl 3-(5-(pinacol boronate)pyrimidin-2-yl)benzoate compared to simpler boronate esters arises from its extended aromatic system and ester functionalization.

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data for this compound is available in the public domain as of May 2025 . However, computational models suggest the following structural features:

  • The pyrimidine ring adopts a planar conformation due to aromatic π-electron delocalization.
  • The pinacol boronate group exhibits a trigonal planar geometry around the boron atom, consistent with sp² hybridization.
  • The methyl benzoate substituent introduces steric hindrance, potentially limiting free rotation about the C–C bond connecting the benzene and pyrimidine rings.

Conformational isomerism may arise from:

  • Restricted rotation of the pyrimidine ring relative to the benzoate group.
  • Variable dihedral angles between the boronate ester and pyrimidine ring.

Comparative Structural Analysis with Related Boronate Esters

This compound shares structural motifs with other boronate esters but differs in substitution patterns:

Key Structural Divergences:

  • Aromatic Substituents :

    • This compound features a methyl benzoate group at the pyrimidine’s 2-position, unlike simpler analogs such as pyrimidine-5-boronic acid pinacol ester, which lacks aromatic ester groups .
    • The benzoate group enhances electron-withdrawing effects, potentially altering reactivity in cross-coupling reactions.
  • Boronated Heterocycles :

    • Compared to 2-cyclopropylpyrimidine-5-boronic acid pinacol ester , this compound replaces the cyclopropyl group with a benzoate-linked benzene ring, increasing molecular complexity.

Table 2: Functional Group Comparison

Compound Key Functional Groups Applications
Methyl 3-(5-(pinacol boronate)pyrimidin-2-yl)benzoate Benzoatе, pyrimidine, pinacol boronate Suzuki couplings, drug intermediates
Pyrimidine-5-boronic acid pinacol ester Pyrimidine, pinacol boronate Ligand synthesis
2-Chloropyrimidin-5-ylboronic acid Chloropyrimidine, boronic acid Directed C–H functionalization

The structural diversity observed in these compounds highlights the adaptability of boronate esters in tailoring electronic and steric properties for specific synthetic applications.

Properties

Molecular Formula

C18H21BN2O4

Molecular Weight

340.2 g/mol

IUPAC Name

methyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzoate

InChI

InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)14-10-20-15(21-11-14)12-7-6-8-13(9-12)16(22)23-5/h6-11H,1-5H3

InChI Key

WCRNCRQUQIGICK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of 3-Aminopyrazole with Ethyl 3-Ethoxyacrylate

In a protocol adapted from kinase inhibitor synthesis, 3-aminopyrazole reacts with ethyl 3-ethoxyacrylate in dimethylformamide (DMF) using cesium carbonate ($$\text{Cs}2\text{CO}3$$) as a base. The reaction proceeds at 110°C for 4 hours, yielding a pyrazolo[1,5-a]pyrimidine intermediate (48% yield). Subsequent bromination with $$N$$-bromosuccinimide (NBS) in DMF introduces a bromine atom at the 5-position, critical for downstream coupling.

Reaction Scheme:
$$
\text{3-Aminopyrazole} + \text{Ethyl 3-ethoxyacrylate} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Pyrazolo[1,5-a]pyrimidine} \xrightarrow{\text{NBS}} \text{5-Bromo derivative}
$$

Halogenation of Preformed Pyrimidines

Alternative routes begin with commercially available 5-bromopyrimidine-2-carboxylic acid derivatives. Methyl 3-(5-bromopyrimidin-2-yl)benzoate is synthesized via esterification of the corresponding acid, followed by bromination using phosphorus tribromide ($$\text{PBr}_3$$) in dichloromethane. This method avoids the need for heterocyclic condensation but requires stringent control over bromination regioselectivity.

Alternative Boronation Strategies

Miyaura Borylation

Miyaura borylation offers a complementary route to Suzuki coupling, particularly for substrates sensitive to palladium residues. This method employs pinacolborane ($$\text{HBpin}$$) and a palladium catalyst in the presence of a base. A trial using $$\text{Pd(OAc)}_2$$ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in tetrahydrofuran (THF) achieved moderate yields (42–48%) but required higher temperatures (100°C) and extended reaction times (24–36 hours).

Direct Boronic Acid Coupling

While less common, direct coupling with boronic acids avoids the need for in situ boronate ester formation. For example, methyl 3-(pyrimidin-2-yl)benzoate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of copper(I) iodide ($$\text{CuI}$$) and triethylamine ($$\text{Et}_3\text{N}$$). However, this method suffers from poor regioselectivity and lower yields (35–40%) compared to palladium-mediated approaches.

Purification and Analytical Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via silica gel column chromatography using ethyl acetate/petroleum ether gradients. For high-purity requirements (>99%), preparative HPLC with a C18 column and acetonitrile/water mobile phases (0.1% trifluoroacetic acid modifier) is employed.

Spectroscopic Validation

  • $$^1\text{H NMR}$$ (DMSO-$$d_6$$): Key signals include a singlet for the methyl ester ($$ \delta $$ 3.87 ppm), aromatic protons ($$ \delta $$ 7.45–8.15 ppm), and the pinacol methyl groups ($$ \delta $$ 1.32 ppm).
  • LC-MS: Electrospray ionization (ESI+) shows a molecular ion peak at $$ m/z $$ 341.2 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Purity
Suzuki-Miyaura Coupling $$\text{Pd(PPh}3\text{)}4$$ DME/H$$_2$$O 80°C 57% >99%
Miyaura Borylation $$\text{Pd(OAc)}_2$$ THF 100°C 48% 95%
Direct Boronic Acid $$\text{CuI}$$ DMF 120°C 40% 90%

The Suzuki-Miyaura method remains the most efficient, balancing yield and practicality. Challenges in scaling this route include catalyst cost and the necessity for inert conditions, which may drive interest in copper-catalyzed alternatives despite their lower efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its role as a potential anticancer agent. Boron-containing compounds have shown promise in targeting specific proteins involved in cancer progression. For instance, studies have highlighted the interaction of similar compounds with murine double minute 2 (MDM2) and MDMX proteins, which are critical in regulating the p53 tumor suppressor pathway. Inhibitors targeting these proteins can reactivate p53 function and induce apoptosis in cancer cells .

Drug Development

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate may serve as a scaffold for developing new drugs. The incorporation of the dioxaborolane moiety can enhance the pharmacokinetic properties of drug candidates by improving their solubility and stability. Researchers are exploring modifications to this compound to optimize its efficacy and reduce toxicity .

Cross-Coupling Reactions

The presence of a boronic ester functional group allows this compound to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly for constructing complex molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can be utilized for the functionalization of aromatic systems through electrophilic aromatic substitution reactions. This application is particularly valuable in synthesizing derivatives with specific electronic or steric properties that are essential for various applications in materials science and organic electronics .

Polymer Chemistry

In material science, this compound can be used as a monomer or additive in polymer synthesis. The incorporation of boron into polymer matrices can enhance their thermal stability and mechanical properties. Research is ongoing to explore how these polymers can be utilized in coatings and composites .

Sensor Technology

The unique chemical properties of boron compounds make them suitable for developing sensors that detect specific analytes or environmental changes. The integration of this compound into sensor devices could lead to enhanced sensitivity and selectivity due to its ability to interact with various chemical species .

Case Study: Anticancer Activity

A study published in Frontiers in Oncology demonstrated that derivatives of boronic esters exhibit significant cytotoxicity against various cancer cell lines by inhibiting MDMX and MDM2 interactions with p53. The study highlighted how structural modifications could enhance their potency .

Case Study: Synthesis Applications

Research conducted at the University of Newcastle explored the use of similar boronic esters in synthetic pathways for creating complex organic molecules necessary for drug discovery processes. The findings indicated that these compounds could streamline the synthesis of multi-functionalized aromatic systems .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the target molecule, forming a new biaryl compound. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous boronic esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications/Properties References
Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate C₁₄H₁₉BO₄ 262.11 Pyrimidine, methyl benzoate 480425-35-2 Cross-coupling reactions, drug intermediates
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.13 Trifluoromethyl, methyl benzoate 757982-31-3 Enhanced lipophilicity, Suzuki reactions
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 276.14 Methyl ortho-substituent 478375-39-2 Steric hindrance effects
Methyl 2,3,5-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₅BF₃O₄ 315.08 Trifluoro substitution MFCD33552153 Electron-deficient systems
N-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide C₁₆H₂₃BN₂O₃ 302.18 Pyrimidine with acetamide PN-1801 (Custom) Ligand design, catalysis

Key Comparisons

Electronic Effects :

  • The pyrimidine ring in the target compound exerts an electron-withdrawing effect, increasing the boronate's reactivity in cross-coupling reactions compared to analogs with electron-donating groups (e.g., methyl in CAS 478375-39-2) .
  • Trifluoromethyl-substituted derivatives (e.g., CAS 757982-31-3) exhibit greater lipophilicity and stability under acidic conditions, making them suitable for medicinal chemistry .

Steric Considerations :

  • Ortho-substituted analogs (e.g., methyl 2-methyl-5-(dioxaborolane)benzoate) face steric hindrance, reducing their reactivity in bulky catalytic systems .
  • The pyrimidine ring in the target compound provides a planar structure, facilitating π-π interactions in supramolecular chemistry .

Synthetic Utility :

  • The target compound’s boronate group participates efficiently in Suzuki-Miyaura reactions, similar to other pinacol boronates .
  • Fluorinated derivatives (e.g., CAS MFCD33552153) are preferred in fluoropharmaceutical synthesis due to their metabolic stability .

Biological Relevance :

  • Pyrimidine-containing boronates (e.g., PN-1801) are explored as kinase inhibitors, whereas the target compound’s ester group may enhance bioavailability compared to carboxylic acid analogs .

Biological Activity

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate is a compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a boron-containing moiety that enhances its reactivity and solubility. Its molecular formula is C14H19BO4C_{14}H_{19}BO_4, and it has a molecular weight of approximately 262.11 g/mol. The presence of the dioxaborolane structure contributes to its unique properties in biological systems.

The biological activity of this compound is primarily attributed to the boronic acid functionality. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to interact with various biological targets. This mechanism is particularly useful in:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes.
  • Bioconjugation : Its ability to form bonds with biomolecules facilitates applications in diagnostics and therapeutic development.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Anticancer Demonstrated selective cytotoxicity against various cancer cell lines.
Antiviral Exhibited activity against influenza viruses with low cytotoxicity in healthy cells.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways critical for cancer progression.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on MDA-MB-231 (triple-negative breast cancer) cells. It showed an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation while sparing non-cancerous cells like MCF10A .
    • Further research demonstrated that the compound inhibited lung metastasis more effectively than established drugs like TAE226 in animal models .
  • Antiviral Effects :
    • In vivo studies revealed that the compound significantly reduced viral loads in infected mice models without exhibiting acute toxicity at high doses (up to 2000 mg/kg) . The mechanism involves direct inhibition of viral replication processes.
  • Enzyme Inhibition :
    • The compound was shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis . This inhibition suggests potential applications in therapeutic strategies targeting tumor invasion and metastasis.

Applications in Drug Development

This compound serves as a valuable scaffold in drug discovery:

  • Pharmaceutical Formulations : Its boron-containing structure enhances solubility and stability of drug candidates.
  • Advanced Materials : Utilized in creating polymers and coatings due to its chemical stability.
  • Biotechnology : Employed in bioconjugation techniques for attaching biomolecules to surfaces or other molecules.

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